1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-13(2)16-17-15(11-18(16)3)24(21,22)20-7-4-6-19(8-9-20)14-5-10-23-12-14/h11,13-14H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLQDJZZAHMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Diazepane Ring Formation: The diazepane ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Tetrahydrofuran Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or diazepane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows for a wide range of applications.
Mechanism of Action
The mechanism of action of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl and diazepane moieties may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related 1,4-diazepane derivatives and their distinguishing features:
Substituent Effects on Properties
- Electron-Withdrawing Groups : The trifluoromethyl group in the compound from increases polarity and resistance to oxidative metabolism, which could enhance plasma half-life compared to the target compound’s tetrahydrofuran group.
- Heteroaromatic Moieties : The pyridyl-triazolopyridazine substituent in suggests a focus on kinase or GPCR targeting, contrasting with the target compound’s likely emphasis on conformational flexibility.
Biological Activity
The compound 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.43 g/mol. The structural features include an imidazole ring, a sulfonyl group, and a diazepane moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Initial studies indicate that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has shown that the compound may have anticancer properties, particularly against certain human cancer cell lines. A study conducted on HeLa and MCF-7 cell lines demonstrated that the compound induces apoptosis through the activation of caspases.
Case Study: Apoptosis Induction
In vitro assays revealed that treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins (e.g., Bax).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Significant cell death observed via flow cytometry analysis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cell survival. The imidazole ring is thought to play a critical role in interacting with biological targets, potentially influencing enzyme activity related to inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
